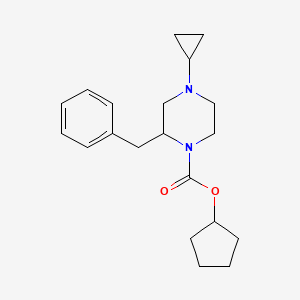

Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate

Description

Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate is a piperazine derivative characterized by three distinct structural motifs:

- Cyclopentyl ester group: A five-membered cycloalkane attached via a carboxylate linkage at position 1 of the piperazine ring.

- 2-Benzyl substituent: A benzyl group (C₆H₅CH₂–) at position 2 of the piperazine core.

- 4-Cyclopropyl substituent: A strained three-membered cycloalkane at position 4 of the piperazine ring.

Piperazine derivatives are widely studied for their pharmacological properties, including CNS modulation and receptor-binding activities.

Properties

IUPAC Name |

cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2/c23-20(24-19-8-4-5-9-19)22-13-12-21(17-10-11-17)15-18(22)14-16-6-2-1-3-7-16/h1-3,6-7,17-19H,4-5,8-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOYNSDAYKEDDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)N2CCN(CC2CC3=CC=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization can yield the desired piperazine derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

Coupling Reactions: It can also undergo Suzuki–Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate belongs to the piperazine family, characterized by a piperazine ring with cyclopentyl and cyclopropyl substituents. Its molecular formula is with a molecular weight of 328.45 g/mol. The compound's structure allows it to interact with various biological targets, acting as a potential ligand for receptors involved in neurotransmission and cellular signaling.

Mechanism of Action:

The interaction of cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate with specific receptors can modulate biological pathways, leading to various therapeutic effects. The piperazine ring acts as a hydrogen bond donor or acceptor, facilitating interactions that can influence central nervous system functions and other biological processes.

Antidepressant and Analgesic Properties

Research indicates that derivatives of piperazine, including cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate, exhibit antidepressant and analgesic activities. A patent outlines the use of such compounds in treating depression and pain by modulating neurotransmitter systems . These compounds have shown a favorable therapeutic ratio with minimal side effects, making them candidates for further clinical exploration.

Antitumor Activity

Recent studies have investigated the potential of piperazine derivatives in oncology. Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate may share similar mechanisms of action with other compounds targeting cancer cell signaling pathways. For instance, related compounds have demonstrated efficacy against tumor models by inhibiting key enzymes involved in cancer progression .

Study on Anti-Tubercular Activity

A comparative study evaluated the anti-tubercular activity of various piperazine derivatives against Mycobacterium tuberculosis. Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate was included in this research due to its structural similarity to other active compounds. Results indicated significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM for some derivatives, suggesting potential for developing new anti-tubercular agents.

Mechanistic Studies

Mechanistic studies are crucial for understanding how cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate interacts with biological targets. Research has shown that such compounds can bind to receptors involved in neurotransmission, potentially leading to enhanced therapeutic effects in neuropsychiatric disorders .

Mechanism of Action

The mechanism of action of Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring in the compound can act as a hydrogen bond donor or acceptor, facilitating interactions with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations :

- Saturated cyclopentyl groups (e.g., 13k) exhibit lower PPARγ activity than unsaturated cyclopentenyl analogs (1), suggesting that ring rigidity and electronic properties modulate receptor interaction .

- The cyclopropyl group in the target compound may further reduce activity due to steric strain or reduced conformational flexibility compared to larger rings.

Metabolic Stability and Pathways

Metabolism of piperazine derivatives often involves hydroxylation, N-dealkylation, and amide hydrolysis. Comparisons with fentanyl analogs highlight substituent-dependent metabolic outcomes:

Key Observations :

- The benzyl group in the target compound may slow metabolism due to increased lipophilicity, though this requires empirical validation.

Data Tables Summarizing Key Comparisons

Table 1: Structural and Activity Comparison

Table 2: Metabolic Pathway Comparison

Biological Activity

Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate, a member of the piperazine family, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and comparative studies.

- Molecular Formula : C20H28N2O2

- CAS Number : 1421462-10-3

- IUPAC Name : Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate

The compound features a piperazine core with cyclopentyl and cyclopropyl substituents, which contribute to its unique chemical properties and biological interactions.

Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate exhibits its biological effects primarily through interactions with various receptors and enzymes. The piperazine ring facilitates hydrogen bonding, enabling the compound to modulate several biological pathways:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing central nervous system activity.

- Enzyme Modulation : It has been suggested that this compound could act as an inhibitor of certain kinases, similar to other piperazine derivatives known for their kinase inhibition capabilities .

Pharmacological Effects

Research indicates that Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate may have several pharmacological effects:

- CNS Activity : Potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.

- Anti-inflammatory Properties : Possible inhibition of inflammatory pathways via kinase modulation, which is crucial in various diseases including autoimmune conditions .

Comparative Studies

The biological activity of Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate can be compared with other piperazine derivatives:

| Compound Name | Biological Activity | Notable Applications |

|---|---|---|

| Trimetazidine | Anti-ischaemic | Cardiovascular diseases |

| Aripiprazole | Antipsychotic | Schizophrenia treatment |

| Quetiapine | Antipsychotic | Bipolar disorder treatment |

These compounds share structural similarities but exhibit distinct biological profiles due to variations in their substituents.

In Vitro Studies

In vitro studies have demonstrated that Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate can inhibit specific kinases involved in inflammatory responses. For instance, studies have shown significant reductions in cytokine production when cells were treated with this compound, suggesting its potential as an anti-inflammatory agent .

Animal Models

Preliminary animal studies indicate that dosing with Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate results in improved outcomes in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound appears to enhance cognitive function and reduce neuroinflammation, supporting its therapeutic potential in these conditions .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving coupling reactions, cyclopropanation, and cyclopentyl esterification. For example, a typical route involves reacting 4-cyclopropylpiperazine with benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF), followed by carboxylation with cyclopentyl chloroformate. Optimization includes adjusting solvent polarity (e.g., THF vs. DCM), temperature (0–40°C), and stoichiometry (1.2–1.5 equivalents of benzylating agent) to improve yield .

- Characterization : Use HPLC (≥95% purity) and LC-MS to confirm molecular weight. X-ray powder diffraction (XRPD) and thermal analysis (TGA/DSC) validate crystallinity and stability .

Q. How should researchers handle safety and storage protocols for this compound?

- Safety Protocols : Wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Use fume hoods for handling powders to prevent inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation. Avoid prolonged storage; monitor for discoloration or precipitate formation, which may indicate instability .

Q. What crystallographic tools are suitable for resolving the compound’s structure?

- Structure Solution : Use SHELXS/SHELXD for initial phasing and SHELXL for refinement. For anisotropic displacement parameters, apply the Hirshfeld test to validate thermal motion models .

- Visualization : Mercury CSD facilitates analysis of crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Compare packing similarity with analogous piperazine derivatives using the Materials Module .

Advanced Research Questions

Q. How can computational docking studies predict the compound’s binding affinity to biological targets?

- Methodology : Generate 3D conformers using Gaussian 09 with B3LYP/6-31G* optimization. Perform molecular docking (AutoDock Vina or Schrödinger Suite) against target proteins (e.g., GPCRs or kinases). Validate docking poses with MD simulations (GROMACS) to assess binding stability .

- Data Interpretation : Compare docking scores (ΔG) with experimental IC₅₀ values. Use PyMOL to visualize binding pockets and key residues (e.g., hydrophobic contacts with cyclopropane/benzyl groups) .

Q. How should researchers resolve contradictions in crystallographic data refinement?

- Refinement Challenges : Address outliers in R-factor or electron density maps by re-examining occupancy ratios of disordered groups (e.g., cyclopentyl rotamers). Use the TWIN command in SHELXL for twinned crystals .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for overfitting using the R-free value (ΔR-free < 5%) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Formulation : Use co-solvents (e.g., PEG-400 or DMSO) or surfactants (Tween-80) for aqueous solubility. For oral bioavailability, consider prodrug modifications (e.g., phosphate esters) .

- Analytical Validation : Measure solubility via shake-flask method (pH 7.4 buffer) and validate bioavailability using Caco-2 cell permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.